molecular formula C13H8F4O B6370559 3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261961-57-2

3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6370559
CAS RN: 1261961-57-2
M. Wt: 256.19 g/mol
InChI Key: KSQHYMMSEPDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95% (3-FTP 95%) is a synthetic phenol that is widely used in scientific research and industrial applications due to its unique properties. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions and palladium-catalyzed Suzuki-Miyaura reactions. 3-FTP 95% is a versatile compound that has been used in various scientific fields, including chemistry, biochemistry, and pharmacology.

Mechanism of Action

3-FTP 95% is an important intermediate in the synthesis of various compounds and catalysts. It acts as an electrophilic reagent, and it can react with various nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with other electrophiles, such as alkenes and alkynes, to form new compounds.
Biochemical and Physiological Effects
3-FTP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have a variety of pharmacological effects, such as analgesic, anti-allergic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-FTP 95% has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it ideal for use in lab experiments. It is also relatively easy to obtain and use, and it is relatively inexpensive. However, it is important to note that 3-FTP 95% is a highly reactive compound, and it is important to use it with caution. In addition, it is important to note that 3-FTP 95% is a toxic compound, and it should be handled with care and stored in a properly labeled container.

Future Directions

There are several potential future directions for research involving 3-FTP 95%. One potential future direction is to further explore its biochemical and physiological effects. Another potential future direction is to explore its use in the synthesis of various compounds and catalysts. In addition, further research could be done to explore its use in the synthesis of various organometallic complexes and metal-organic frameworks (MOFs). Finally, further research could be done to explore its potential applications in the pharmaceutical and agrochemical industries.

Synthesis Methods

3-FTP 95% is synthesized by a multi-step process that involves the reaction of 3-fluoro-3-trifluoromethylphenol with a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of around 70°C for several hours. After the reaction is complete, the product is then purified by crystallization or recrystallization.

Scientific Research Applications

3-FTP 95% has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions and palladium-catalyzed Suzuki-Miyaura reactions. 3-FTP 95% has also been used in the synthesis of various organometallic complexes, such as ruthenium complexes and palladium complexes. In addition, it has been used in the synthesis of various metal-organic frameworks (MOFs).

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-10(8-3-1-4-9(18)7-8)5-2-6-11(12)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQHYMMSEPDXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683609
Record name 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-57-2
Record name 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.